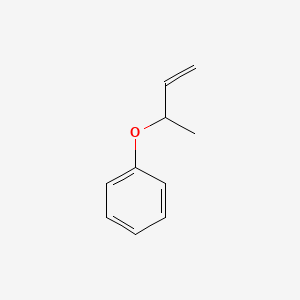

Ether, 1-methylallyl phenyl

Description

Structure

3D Structure

Properties

CAS No. |

22509-78-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

but-3-en-2-yloxybenzene |

InChI |

InChI=1S/C10H12O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3 |

InChI Key |

DTMRXFIDQOGVJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ether, 1 Methylallyl Phenyl

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including 1-methylallyl phenyl ether. masterorganicchemistry.combyjus.comwikipedia.org This S\textsubscript{N}2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comwikipedia.org

Phenoxide-Halide Coupling Strategies

The most common approach for synthesizing 1-methylallyl phenyl ether via the Williamson synthesis involves the reaction of a phenoxide ion with a 1-methylallyl halide. The phenoxide is typically generated by treating phenol (B47542) with a strong base like sodium hydride (NaH) or potassium tert-butoxide. This is then reacted with a halide such as 1-chloro-2-butene (B1196595) or 1-bromo-2-butene.

The general reaction is as follows: C₆H₅O⁻Na⁺ + CH₃CH=CHCH₂X → C₆H₅OCH(CH₃)CH=CH₂ + NaX (Where X = Cl, Br)

This method is favored for its high selectivity when using primary alkyl halides. However, the use of secondary halides like those in the 1-methylallyl series can lead to competing elimination reactions. masterorganicchemistry.comwikipedia.org

A key consideration in this strategy is the choice of reactants. While both primary and secondary alkyl halides can be used, primary halides generally give better yields in S\textsubscript{N}2 reactions. masterorganicchemistry.com For the synthesis of 1-methylallyl phenyl ether, using sodium phenoxide and a 1-methylallyl halide is a common route.

Optimization of Reaction Conditions and Reagents

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-methylallyl phenyl ether while minimizing side reactions. numberanalytics.com Key parameters include temperature, solvent, and the choice of base and halide.

| Parameter | Condition | Rationale |

| Temperature | 80–120°C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Solvent | Anhydrous, aprotic (e.g., THF, DMF) | To prevent protonation of the highly reactive alkoxide and to facilitate the S\textsubscript{N}2 mechanism. byjus.com |

| Base | Strong base (e.g., NaH, KOtBu) | To ensure complete deprotonation of phenol to form the phenoxide nucleophile. |

| Catalyst | Phase transfer catalysts (e.g., TBAB) | Can improve reaction efficiency, especially in industrial applications. numberanalytics.comsacredheart.edu |

| Irradiation | Microwave | Can significantly reduce reaction times and potentially improve yields. numberanalytics.comsacredheart.edu |

This table presents a summary of optimized reaction conditions for the Williamson ether synthesis of 1-methylallyl phenyl ether based on established principles.

For instance, running the reaction at temperatures between 80-120°C in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical. byjus.com The use of phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction rates. sacredheart.edu Furthermore, microwave-assisted synthesis has emerged as a technique to drastically reduce reaction times. numberanalytics.comsacredheart.edu

Catalytic Etherification Methods

Catalytic methods provide an alternative to the stoichiometric Williamson ether synthesis, often offering milder reaction conditions and improved efficiency.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, particularly those based on palladium and copper, have been effectively used in C-O bond formation to synthesize aryl ethers. numberanalytics.com

Palladium Catalysis : Palladium complexes, such as PdCl₂(dppf), can catalyze the coupling of phenols with halides. scirp.org Microwave irradiation can further enhance the efficiency of these reactions. scirp.org Palladium-catalyzed decarboxylative reactions of phenols with compounds like vinyl ethylene (B1197577) carbonate also yield allylic aryl ethers under mild conditions. frontiersin.org

Copper Catalysis : Copper(I) iodide (CuI) can mediate Ullmann-type couplings, though this often requires high temperatures. nih.gov Modern advancements using copper(I) and copper(II) catalysts with various ligands have enabled these reactions to proceed under milder conditions. nih.govamazonaws.comcapes.gov.br For example, a copper(II)-catalyzed synthesis using potassium organotrifluoroborate salts and aliphatic alcohols has been reported. amazonaws.com

Heterogeneous Catalysis (e.g., Zeolite-mediated)

Heterogeneous catalysts like zeolites offer advantages in terms of catalyst separation and reusability. jetir.org Zeolites can be used to catalyze the direct etherification of phenol with an alcohol at elevated temperatures. Specifically, zeolites such as H-ZSM-5 have been investigated for the isomerization of allyl phenyl ether, a related reaction. researchgate.net While direct synthesis of 1-methylallyl phenyl ether using zeolites is less documented, the principle of using solid acid catalysts for etherification is well-established. jetir.org The use of titanium-containing zeolites, like TS-1, has shown high activity in various oxidation reactions and could potentially be adapted for etherification. rsc.orgrsc.org

Green Chemistry Approaches to Etherification

Green chemistry principles aim to develop more environmentally benign synthetic methods. jetir.orgijsrst.comresearchgate.net In the context of ether synthesis, this involves using safer solvents, reducing energy consumption, and improving atom economy. jetir.orgijsrst.com

Key green approaches applicable to the synthesis of 1-methylallyl phenyl ether include:

Use of Greener Solvents : Replacing hazardous solvents with more environmentally friendly alternatives like water or ionic liquids. numberanalytics.comrsc.org Micellar catalysis in water has been shown to be effective for the amination of allylic phenyl ethers, a related transformation. nih.gov

Energy Efficiency : Employing methods like microwave irradiation to reduce reaction times and energy consumption. numberanalytics.comsacredheart.edurasayanjournal.co.in

Catalyst Reusability : Utilizing heterogeneous catalysts like zeolites or recyclable homogeneous catalysts to minimize waste. numberanalytics.comjetir.org

Atom Economy : Designing reactions that maximize the incorporation of starting materials into the final product. jetir.orgijsrst.com For example, direct catalytic etherification of phenol with the corresponding alcohol has a higher atom economy than the Williamson synthesis.

| Green Chemistry Principle | Application in Ether Synthesis |

| Safer Solvents | Use of water or ionic liquids instead of volatile organic solvents. numberanalytics.comrsc.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction time and energy input. numberanalytics.comsacredheart.edu |

| Renewable Feedstocks | Using biomass-derived alcohols as starting materials. |

| Catalysis | Employing recyclable heterogeneous catalysts like zeolites. jetir.org |

This interactive table summarizes the application of green chemistry principles to the synthesis of ethers.

Reactivity and Reaction Mechanisms of Ether, 1 Methylallyl Phenyl

Claisen Rearrangement

The Claisen rearrangement is a powerful tool for carbon-carbon bond formation, transforming allyl phenyl ethers into ortho-allylphenols through a concerted, intramolecular process. wikipedia.orglibretexts.org Heating 1-methylallyl phenyl ether initiates this rearrangement, leading to the formation of 2-(1-methylallyl)phenol. msu.edu The reaction is known to be exothermic and proceeds through a highly ordered, cyclic transition state. wikipedia.orgillinois.edu

General Principles ofwikipedia.orgwikipedia.org-Sigmatropic Rearrangements

The Claisen rearrangement is a classic example of a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a type of pericyclic reaction where a sigma bond migrates across a pi-system. wikipedia.orgnumberanalytics.com These rearrangements are governed by the principles of orbital symmetry, proceeding through a concerted mechanism involving the cyclic movement of six electrons. wikipedia.orgmasterorganicchemistry.com The designation " wikipedia.orgwikipedia.org" indicates that the new sigma bond forms between the third atom of the allyl system and the third atom from the oxygen on the aromatic ring. wikipedia.org

A key characteristic of wikipedia.orgwikipedia.org-sigmatropic rearrangements is their high stereospecificity, which arises from a highly ordered transition state. wikipedia.orgnumberanalytics.com These reactions are generally unaffected by the polarity of the solvent or the presence of radical initiators, which is consistent with a concerted, intramolecular pathway. msu.edu

Mechanistic Elucidation of the Aromatic Claisen Rearrangement

The aromatic Claisen rearrangement of an allyl phenyl ether, such as 1-methylallyl phenyl ether, proceeds through a concerted mechanism. nrochemistry.comnih.gov The reaction is initiated by heat and involves the simultaneous breaking of the carbon-oxygen ether bond and the formation of a new carbon-carbon bond between the allyl group and the aromatic ring. libretexts.org This process leads to a dienone intermediate, which then tautomerizes to the more stable phenolic product, thereby restoring aromaticity. wikipedia.orgclockss.org

The Claisen rearrangement follows a concerted pericyclic pathway, meaning all bond-breaking and bond-forming events occur in a single, continuous step. wikipedia.orgnumberanalytics.com This is supported by first-order kinetics and the intramolecular nature of the reaction, confirmed by crossover experiments where no intermolecular product formation is observed. wikipedia.org The reaction involves a cyclic transition state with six participating electrons, suggesting potential aromatic character in the transition state. libretexts.org While the reaction is generally considered concerted, some studies propose the possibility of stepwise pathways involving bis-allyl or 1,4-diyl-like transition states under certain conditions. nih.govresearchgate.net

The transition state of the Claisen rearrangement is a highly ordered, six-membered cyclic structure. wikipedia.orgnrochemistry.com It is widely accepted that the reaction preferentially proceeds through a chair-like transition state, which is energetically more favorable than a boat-like conformation. organic-chemistry.orgsandiego.edu This preference for a chair-like geometry dictates the stereochemical outcome of the reaction, leading to high diastereoselectivity. illinois.edu The stability of the chair-like transition state is a key factor in the predictable nature of the Claisen rearrangement. sandiego.edu However, boat transition states are possible and can lead to the formation of minor side products. organic-chemistry.org

A key piece of evidence supporting the proposed mechanism of the Claisen rearrangement is the observation of allylic transposition. libretexts.org Isotopic labeling studies have been instrumental in demonstrating this phenomenon. For instance, when an allyl phenyl ether with a ¹⁴C label on the terminal carbon of the allyl group undergoes rearrangement, the resulting o-allylphenol shows the ¹⁴C label attached directly to the aromatic ring. libretexts.orglibretexts.orgquora.com This confirms that the bond to the ring is formed by the terminal carbon of the allyl group, consistent with the wikipedia.orgwikipedia.org-sigmatropic shift mechanism. libretexts.org These experiments, along with crossover studies, provide strong evidence for an intramolecular, concerted process. wikipedia.orgencyclopedia.pubwikipedia.org

Transition State Analysis (e.g., Six-membered Cyclic, Chair-like Transition State)

Factors Influencing Rearrangement Kinetics and Thermodynamics

Several factors can influence the rate and outcome of the Claisen rearrangement. The reaction is typically conducted at high temperatures, often between 100-250 °C. libretexts.orgorganic-chemistry.org The use of microwave heating has been shown to significantly accelerate the reaction rate compared to conventional heating methods. sioc-journal.cn

The nature of the solvent can also play a role. While the reaction can proceed without a solvent, polar solvents, particularly those capable of hydrogen bonding, tend to accelerate the reaction. wikipedia.orgtestbook.com For example, ethanol/water mixtures have been shown to increase the rate constant significantly compared to less polar solvents. wikipedia.org This acceleration is attributed to the stabilization of the polar transition state by the solvent molecules. nih.gov

Temperature Dependence

The Claisen rearrangement of allyl aryl ethers, including 1-methylallyl phenyl ether, is a thermally activated process, and its rate is highly dependent on temperature. masterorganicchemistry.comlibretexts.org Generally, these reactions require elevated temperatures, often in the range of 180-225°C, to proceed at a practical rate. scirp.org The activation energy (Ea) for the Claisen rearrangement is a key parameter that quantifies this temperature dependence. For the related allyl phenyl ether, the activation energy is approximately 31.6 kcal/mol, and for 1-methylallyl vinyl ether, it is 27.87 kcal/mol. scispace.com The reaction rate increases with temperature, following the Arrhenius equation, which describes the relationship between the rate constant, activation energy, and temperature. scirp.org

Kinetic studies on the thermal unimolecular isomerization of 1-methylallyl vinyl ether in the gas phase between 117–168°C show a clear temperature-dependent first-order process. researchgate.net The activation parameters for the Claisen rearrangement of various allyl ethers have been determined, highlighting the energy barrier that must be overcome for the reaction to occur. scispace.com For instance, the activation energy for the cyclization reaction following the Claisen rearrangement is significantly higher, indicating a greater temperature sensitivity for this subsequent step. scirp.org

Table 1: Activation Parameters for the Claisen Rearrangement of Selected Ethers This table is interactive. You can sort and filter the data.

| Ether Name | Activation Energy (Ea) [kcal/mol] | Pre-exponential Factor (A) [s⁻¹] | Gibbs Free Energy (ΔG‡) at 453.15 K [kcal/mol] |

|---|---|---|---|

| Allyl vinyl ether | 30.6 | 5 x 10¹¹ | 33.3 |

| Allyl isopropenyl ether | 29.3 | 5.4 x 10¹¹ | 31.9 |

| 1-Methylallyl vinyl ether | 27.87 | 1.0 x 10¹¹ | 31.0 |

| 2-Methylallyl vinyl ether | 29.10 | 1.0 x 10¹¹ | 32.9 |

Source: Data compiled from various kinetic studies of Claisen rearrangements. scispace.com

Solvent Effects on Reaction Rate

The solvent environment can significantly influence the rate of the Claisen rearrangement. Polar solvents tend to accelerate the reaction. wikipedia.orgbyjus.com This acceleration is attributed to the stabilization of the polar transition state. nih.govscirp.org Hydrogen-bonding solvents are particularly effective at increasing the reaction rate; for example, ethanol/water mixtures can lead to a 10-fold increase in the rate constant compared to sulfolane. wikipedia.org

Studies have shown that the rate enhancement in water is due to the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding. nih.gov The effect of polar solvents on the rates of Claisen rearrangements has been studied to assess the ionic character of the transition state. scispace.com For instance, the rearrangement of cinnamyloxybenzene (B8619491) proceeds via a normal Claisen pathway in a nonpolar solvent like decalin, but in the more polar diethylene glycol, an intermolecular process involving a cinnamyl cation occurs. scirp.org The use of a more polar solvent like 1,2-dichloroethane (B1671644) can lead to higher reaction yields compared to a nonpolar solvent like decalin, as the polar solvent stabilizes the transition state where the oxygen atom has a higher electron density. scirp.org

Electronic and Steric Effects of Substituents on the Allylic and Aromatic Moieties

Substituents on both the allylic and aromatic portions of 1-methylallyl phenyl ether can exert significant electronic and steric effects on the Claisen rearrangement.

Electronic Effects: Electron-donating groups on the aromatic ring generally increase the rate of the Claisen rearrangement, while electron-withdrawing groups decrease it, although the effect can be small. stackexchange.com This is because electron-donating groups can stabilize the electron-deficient aromatic ring in the transition state. For meta-substituted allyl aryl ethers, the regioselectivity is primarily governed by the electronic effects of the substituent. stackexchange.comchemrxiv.org Electron-donating groups tend to favor migration to the position further from the substituent, whereas electron-withdrawing groups favor migration towards it. chemrxiv.org In the photo-Claisen rearrangement, electron-donating groups like CH₃O and CH₃ accelerate the reaction, while electron-withdrawing groups like CN and CF₃ slow it down. acs.org

Steric Effects: Steric hindrance can also play a role, although it is often considered less significant than electronic effects. stackexchange.com For instance, in the rearrangement of methallyl phenyl ether, the steric hindrance from the methyl group on the allyl chain leads to slower kinetics compared to allyl phenyl ether. However, in some cases, steric effects can be overcome by favorable electronic interactions. For example, some substituted allyl aryl ethers prefer to form the "more sterically hindered" product due to electronic stabilization. stackexchange.com The stereochemistry of the product is often determined by the preference for a chair-like transition state, where bulky substituents tend to occupy a pseudo-equatorial position to minimize steric repulsion. stackexchange.com

Photo-Claisen Rearrangement Pathways

In addition to the thermal rearrangement, 1-methylallyl phenyl ether can undergo a photo-Claisen rearrangement upon irradiation with UV light. This reaction proceeds through a different mechanism involving a radical pair intermediate. acs.org The primary photoproducts are typically the corresponding allyl-substituted phenols. acs.org The reaction is known to proceed from the excited singlet state of the ether. acs.org

The established mechanism involves the homolytic cleavage of the ether C-O bond to form a phenoxy radical and an allylic radical, which are held together in a solvent cage. Recombination of these radicals at the ortho position of the aromatic ring, followed by tautomerization, leads to the final product. acs.org At higher conversions, secondary photochemical reactions can occur, such as the di-π-methane rearrangement of the product allyl phenols to form cyclopropyl (B3062369) derivatives. acs.org The efficiency and rate of the photo-Claisen rearrangement are influenced by substituents on the aromatic ring, with electron-donating groups generally accelerating the reaction. acs.org

Gas-Phase Rearrangement Studies

The gas-phase rearrangement of 1-methylallyl phenyl ether and related compounds provides insights into the intrinsic unimolecular reactivity of these molecules, free from solvent effects. Studies on the gas-phase pyrolysis of allyl phenyl ether at high temperatures (800-1000°C) have shown that the molecule can break down into free radicals, leading to products like cyclopentadiene (B3395910) and allylcyclopentadiene. ias.ac.in This indicates that at very high temperatures, radical pathways can compete with or dominate the concerted pericyclic rearrangement.

The thermal unimolecular isomerization of 1-methylallyl vinyl ether in the gas phase has been shown to be a homogeneous, first-order process that is independent of pressure in the range of 3–150 torr. researchgate.net This suggests a concerted mechanism under these conditions. Electron impact mass spectrometry studies have also provided evidence for the Claisen rearrangement occurring in the gas phase within the ion source of the mass spectrometer. researchgate.net The fragmentation patterns observed are consistent with the formation of the rearranged product, which then undergoes further fragmentation. researchgate.net

Nucleophilic Substitution Reactions

Besides rearrangement reactions, 1-methylallyl phenyl ether can participate in nucleophilic substitution reactions. The ether linkage can be cleaved under certain conditions, or the allylic system can be the site of nucleophilic attack.

When nucleophilic substitution is carried out under conditions that favor a unimolecular (SN1) mechanism, a mixture of two isomeric products can be formed due to the allylic rearrangement of the intermediate carbocation. spcmc.ac.in This process, known as an SN1' substitution, involves a resonance-stabilized allylic cation that can be attacked by the nucleophile at two different positions. spcmc.ac.in

Acid-Catalyzed Ether Cleavage

The ether bond in 1-methylallyl phenyl ether can be cleaved under acidic conditions. stackexchange.com The mechanism of this acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, making the leaving group a neutral phenol (B47542) molecule, which is a better leaving group. chemguide.co.uklibretexts.org

The general mechanism for acid-catalyzed ether hydrolysis involves the following steps:

Protonation of the ether oxygen by an acid catalyst, such as a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com

The protonated ether can then undergo cleavage. For ethers that can form a stable carbocation, the reaction may proceed via an SN1-like mechanism, where the C-O bond breaks to form a carbocation and a phenol. chemistrysteps.comresearchgate.net The allylic nature of the 1-methylallyl group can stabilize the resulting carbocation through resonance.

Alternatively, a water molecule can act as a nucleophile and attack the carbon atom adjacent to the protonated ether oxygen in an SN2-like manner. researchgate.net

The final step is the deprotonation of the intermediate to yield the final products, which are a phenol and an alcohol or rearranged products from the allylic cation. youtube.com

In the case of allyl phenyl ethers, the Claisen rearrangement can sometimes compete with or even dominate over simple hydrolysis, especially under heated acidic conditions. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Methylallyl phenyl ether |

| Crotyl phenyl ether |

| Allyl phenyl ether |

| 1-Methylallyl vinyl ether |

| Allyl vinyl ether |

| Allyl isopropenyl ether |

| 2-Methylallyl vinyl ether |

| Sulfolane |

| Cinnamyloxybenzene |

| Decalin |

| Diethylene glycol |

| 1,2-Dichloroethane |

| Methallyl phenyl ether |

| Cyclopentadiene |

| Allylcyclopentadiene |

| Phenol |

| Ethanol |

| Ethanoic acid |

| Ethyl ethanoate |

| Hydrochloric acid |

| Sulfuric acid |

| Hydronium ion |

| 2-Allylphenol |

| 2-Methallylphenol |

| N-methyl-N-naphthylmethylamine |

| Catechol |

| 2-Methallyloxyphenol |

| Carbofuran |

| Dihydrobenzofuran |

| o-Methallylphenol |

| 1-Phenyl-2-propen-1-ol |

| Allyl 4-tert-butylphenyl ether |

| trans-Hex-4-enal |

| cis-Hex-4-enal |

| Prephenate |

| Chorismate |

| Phenylalanine |

| Tyrosine |

| Benzenol |

| Bromobenzene |

| Potassium amide |

| Malic acid |

| Phosphorus pentachloride |

| Chlorosuccinic acid |

| Silver(I)oxide |

| 1-Phenyl-2-propanol |

| Alkyl p-toluenesulfonate |

| Cinnamyloxynaphthalene |

| Diethylene glycol monocinnamyl ether |

| 4-Cinnamylphenol |

| 2-Cinnamylphenol |

| Allyloxybenzene |

| 2-Allyl-5-X-phenol |

| Allyl m-X-phenyl ethers |

| Allyl p-X-phenyl ethers |

| Benzopyran |

| α-Allenylketone |

| Allyl phenyl sulfide |

| Allyl phenyl selenide |

| 2-Allyl thiophenol |

| 2-Allyl selenophenol |

| N-Allylaniline |

| Propargyl phenyl ether |

| Phenyl propargyl ether |

| t-Butyl methyl ether |

| Isobutene |

| Methanol |

| Diethyl ether |

| Diphenylmethyl phenyl ether |

| Tetraphenylethane |

| Diphenylmethane |

| Acetaldehyde |

| Methyl bromide |

| Methyl ethyl ether |

| 1,2-Dimethoxyethane |

| 3-Nortricyclanone |

| Trioxane |

| Isopropylphenols |

| Propyl isopropylphenyl ethers |

| Propyl phenyl ether |

| Methyl phenyl ether |

| Ethyl phenyl ether |

| 2-Methylbut-3-en-2-ol |

| Prenyl bromide |

| Cyclohexenol |

| Butenyl bromides |

| α-Methylallyl chloride |

| Crotyl chloride |

| α-Methylallyl ether |

| Crotyl ether |

| Ethanolic sodium ethoxide |

| Alkyl chlorosulphite |

| Thionyl chloride |

Base-Mediated Ether Cleavage

The cleavage of the ether bond in 1-methylallyl phenyl ether, also known as crotyl phenyl ether, can be accomplished under basic conditions. Strong bases like sodium amide (NaNH₂) in a solvent such as tetrahydrofuran (B95107) (THF) can facilitate the displacement of the phenoxide by the alkoxide. This type of cleavage is a nucleophilic substitution reaction.

Another method for the cleavage of allylic ethers, including aryl allyl ethers, involves the use of tert-butyllithium (B1211817) in n-pentane at low temperatures. organic-chemistry.org This reaction proceeds via a supposed SN2' mechanism, where the organolithium compound attacks the allylic system, leading to the formation of the corresponding phenol and 4,4-dimethyl-1-pentene (B165720) as a byproduct. organic-chemistry.org This method is noted for its high yields. organic-chemistry.org

Furthermore, a transition-metal-free allylation of 2-azaallyl anions with allyl phenyl ethers has been reported, which proceeds in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂). researchgate.net While this reaction focuses on the formation of a new carbon-carbon bond, it inherently involves the cleavage of the C-O bond of the ether. The reaction conditions for this transformation typically involve elevated temperatures (110 °C). researchgate.net

It is important to note that the reactivity of allyl aryl ethers in cleavage reactions can be influenced by the substitution pattern on the allyl group. For instance, enzymatic cleavage of 1-methylallyl naphthyl ethers by cocorrinoid O-demethylase was found to be unsuccessful, suggesting that the substrate's conformation at the active site is crucial for the reaction to occur. nih.gov In contrast, other allyl aryl ethers are readily cleaved under the same conditions. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of 1-methylallyl phenyl ether. These reactions often proceed through the formation of a π-allyl metal intermediate, which can then be attacked by various nucleophiles. nih.gov Palladium complexes are particularly prominent in these transformations, enabling a range of coupling reactions. google.comnih.gov

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination is a significant transformation of 1-methylallyl phenyl ether, providing a route to valuable allylic amines. nih.gov This reaction typically involves the reaction of the ether with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov

A notable advancement in this area is the use of micellar catalysis, which allows the reaction to be performed in water at room temperature, offering a greener alternative to traditional organic solvents. nih.govrsc.org

The mechanism of palladium-catalyzed allylic amination generally proceeds through the following key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the allylic ether to form a cationic π-allyl palladium(II) complex. nih.gov

Nucleophilic Attack: The amine nucleophile then attacks the π-allyl complex. This attack can occur at either of the two termini of the allyl system. researchgate.net

Reductive Elimination: The catalyst is regenerated, and the allylic amine product is released. msu.edu

Studies have shown that the regioselectivity of the nucleophilic attack is a critical aspect of this reaction. For substrates like 1-methylallyl phenyl ether (crotyl phenyl ether), the nucleophile can attack at the α-carbon (branched product) or the γ-carbon (linear product). The outcome is often influenced by factors such as the nature of the nucleophile, the ligands on the palladium catalyst, and the reaction conditions. researchgate.nettesisenred.net Isomerization of the initially formed kinetic product to the thermodynamically more stable product can also occur, catalyzed by the Pd(0) species. researchgate.net

The choice of ligand coordinated to the palladium center plays a crucial role in determining the reactivity and selectivity of the allylic amination. Bidentate phosphine (B1218219) ligands are commonly employed. acs.org The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. For example, ligands with larger cone angles can favor the formation of the branched product. science.gov

In the context of micellar catalysis, ligands such as DPEphos have been found to be effective in promoting the amination of 1-methylallyl phenyl ether in water. nih.gov The ligand can affect the rate of the reaction and the stability of the catalytic species. acs.org The use of chiral ligands can also induce enantioselectivity in the reaction, leading to the formation of optically active allylic amines. uwindsor.ca

Micellar catalysis has emerged as a powerful tool for conducting palladium-catalyzed allylic aminations in aqueous media. nih.govrsc.org This approach utilizes surfactants to form nanomicelles in water, which act as "nanoreactors" where the organic substrates and the catalyst can concentrate, leading to enhanced reaction rates. nih.gov

For the amination of 1-methylallyl phenyl ether, a reaction with N-methyl-N-naphthylmethylamine in the presence of a palladium catalyst and the surfactant PTS in water at room temperature afforded the corresponding allylic amine in 81% yield. nih.govnih.gov The presence of methyl formate (B1220265) as an additive was found to be crucial for increasing the reaction rate. nih.gov This methodology provides an environmentally benign and efficient route for the synthesis of allylic amines from allylic ethers. nih.gov

Table 1: Palladium-Catalyzed Allylic Amination of Allyl Phenyl Ethers in Water

| Allyl Phenyl Ether | Amine | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| 1-Methylallyl phenyl ether | N-Methyl-N-naphthylmethylamine | [Pd(allyl)Cl]₂, DPEphos, PTS, H₂O, rt | 81 | 1 h | nih.govnih.gov |

| Allyl phenyl ether | N-Methyl-N-naphthylmethylamine | [Pd(allyl)Cl]₂, DPEphos, PTS, H₂O, rt | 91 | 5 min | nih.govnih.gov |

Other Organometallic Coupling Reactions

Besides allylic amination, 1-methylallyl phenyl ether can participate in other transition metal-catalyzed coupling reactions. These reactions expand the synthetic utility of this compound, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Nickel catalysts have been shown to be effective in the three-component coupling of allyl electrophiles, alkynes, and organoaluminum or organozinc reagents. acs.org For example, β-methallyl chloride, a related compound, reacts with phenylacetylene (B144264) and trimethylaluminum (B3029685) in the presence of a nickel catalyst to yield the corresponding three-component coupling product. acs.org

Palladium-catalyzed cross-coupling reactions of organoboron compounds with aryl trifluoroacetates have been developed for the synthesis of trifluoromethyl ketones. researchgate.net While this specific reaction does not directly involve 1-methylallyl phenyl ether as a substrate, the underlying principles of oxidative addition and transmetalation are relevant to its potential reactivity in similar coupling processes. researchgate.netlibretexts.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and a halide or triflate, is a powerful tool for forming C-C bonds. libretexts.orgpressbooks.pub

The Claisen rearrangement of crotyl phenyl ether, which is thermally induced, leads to the formation of o-(α-methylallyl)phenol. sciencemadness.org This intramolecular rearrangement demonstrates the inherent reactivity of the allyl group within the ether structure. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Methylallyl phenyl ether (Crotyl phenyl ether) |

| 2-Azaallyl anion |

| 4,4-dimethyl-1-pentene |

| Allyl phenyl ether |

| Cinnamyl phenyl ether |

| Dibenzylamine |

| DPEphos |

| Methyl formate |

| N-Methyl-N-naphthylmethylamine |

| o-(α-Methylallyl)phenol |

| Palladium |

| Phenylacetylene |

| PTS (surfactant) |

| Sodium amide |

| Sodium bis(trimethylsilyl)amide |

| tert-Butyllithium |

| Tetrahydrofuran |

| Trimethylaluminum |

Ligand Effects on Reactivity and Selectivity

Chemical Reactivity

The carbon-oxygen bond in 1-methylallyl phenyl ether (also known as crotyl phenyl ether) can be cleaved under various reductive conditions. This process is significant for the deprotection of phenols or for the generation of hydrocarbon products. The cleavage typically targets the allylic C-O bond, which is activated towards reduction compared to simple alkyl or aryl C-O bonds.

Several catalytic systems have been developed for this transformation. A common approach involves catalytic hydrogenolysis. For instance, the cleavage of allyl aryl ethers can be accomplished using a palladium on carbon (Pd/C) catalyst under mild and basic conditions. organic-chemistry.org Another effective method utilizes a palladium(0) catalyst in conjunction with a reducing agent like tributylstannane (Bu₃SnH). This system was successfully employed for the deprotection of a phenolic crotyl ether during the synthesis of complex molecules, demonstrating its mildness and compatibility with sensitive functional groups. thieme-connect.de

Zirconium-catalyzed reactions also provide a pathway for the reductive cleavage of C-O bonds. A tethered alkene functionality can serve as a traceless directing group for a zirconium-catalyzed reductive cleavage, which is particularly effective for homoallylic ethers. organic-chemistry.org Furthermore, electrochemical methods have emerged as a powerful tool. While often studied on similar structures like benzyl (B1604629) phenyl ether, nickel-catalyzed electrochemical protocols can achieve highly selective reductive cleavage of benzylic and allylic C-O bonds at room temperature and ambient pressure, avoiding the need for harsh chemical reductants. rsc.orgrsc.org Organophotoredox catalysis represents another modern approach, capable of cleaving C-O bonds in cinnamyl and other allylic ethers under visible light irradiation. chemrxiv.org

The general mechanism for transition metal-catalyzed hydrogenolysis involves the oxidative addition of the C-O bond to the metal center, followed by reaction with a hydride source to release the hydrocarbon fragment and the phenoxide, which is then protonated upon workup to yield phenol.

Table 1: Selected Methods for Reductive C-O Bond Cleavage of Allylic Phenyl Ethers

| Catalyst/Reagent System | Substrate Type | Key Reaction Conditions | Products | Reference |

|---|---|---|---|---|

| Pd(0) / Tributylstannane | Phenolic crotyl ether | Not specified | Phenol and Butene | thieme-connect.de |

| 10% Pd/C | Allyl aryl ethers | Mild, basic conditions | Phenol and Propene | organic-chemistry.org |

| Zirconium Catalyst | Homoallylic ethers | Use of a tethered alkene | Phenol and Alkene | organic-chemistry.org |

| Ni-Catalyst (Electrochemical) | Benzyl phenyl ether (analogous) | Room temperature, ambient pressure | Phenol and Toluene | rsc.orgrsc.org |

| Organophotoredox Catalyst | Cinnamyl ethers (analogous) | Visible light irradiation | Phenol and Cinnamyl-derived fragment | chemrxiv.org |

The allylic ether linkage in 1-methylallyl phenyl ether is susceptible to palladium-catalyzed reactions that result in the cleavage of the C-O bond and the concurrent formation of a new carbon-carbon or carbon-heteroatom bond. This transformation is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks. The reaction proceeds through a characteristic π-allylpalladium intermediate.

The generally accepted catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allylic ether, cleaving the C-O bond to form a cationic (η³-1-methylallyl)palladium(II) complex and a phenoxide anion. nih.gov This intermediate is electrophilic and can be attacked by a wide range of nucleophiles. Subsequent nucleophilic attack on the π-allyl ligand, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the final cross-coupled product.

The regioselectivity of the nucleophilic attack (at the more or less substituted end of the allyl system) can often be controlled by the choice of ligands, nucleophile, and reaction conditions.

A pertinent example is the palladium-catalyzed allylic exchange reaction. Crotyl phenyl ether (1-methylallyl phenyl ether) has been shown to react with nucleophiles like phthalimide (B116566) in the presence of a palladium(0)-triphenylphosphine catalyst. This reaction yields the N-allylated imide, demonstrating the formation of a C-N bond via the π-allylpalladium pathway. oup.com While this is a C-N bond formation, the mechanism is directly analogous to C-C bond formation reactions where a carbon-based nucleophile (e.g., an organometallic reagent or an enolate) is used instead of an imide. oup.com For instance, cross-coupling reactions of allylic aryl ethers with arylmagnesium reagents, often catalyzed by nickel complexes, afford allylbenzene (B44316) derivatives through a similar mechanistic manifold. researchgate.net

Table 2: Palladium-Catalyzed Reaction of Crotyl Phenyl Ether with Phthalimide

| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Crotyl Phenyl Ether | Phthalimide | Pd(PPh₃)₄ | THF | 60 | 10 | 63 | oup.com |

This reactivity makes 1-methylallyl phenyl ether a valuable synthetic intermediate, serving as a precursor to the 1-methylallyl (or crotyl) motif in various target molecules through palladium-catalyzed cross-coupling reactions.

Stereochemical and Regiochemical Control in Reactions of Ether, 1 Methylallyl Phenyl

Stereospecificity of the Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org When Ether, 1-methylallyl phenyl is heated, it undergoes this rearrangement to form 2-(1-methylallyl)phenol. The reaction is highly stereospecific, meaning the stereochemistry of the starting ether directly determines the stereochemistry of the product. organic-chemistry.org

This stereospecificity arises from the concerted nature of the mechanism, where bond breaking and bond formation occur simultaneously through a highly ordered, cyclic transition state. wikipedia.org For this compound, the reaction proceeds preferentially through a chair-like transition state to minimize steric interactions. organic-chemistry.org

If one starts with an enantiomerically pure chiral ether, the resulting product will also have high optical purity. organic-chemistry.org For example, the (E)-isomer of 1-methylallyl phenyl ether will rearrange through a specific transition state geometry, leading to the formation of a predictable diastereomer of the resulting phenol (B47542). The transfer of chirality is a hallmark of this pericyclic reaction, making it a valuable tool in asymmetric synthesis.

The general mechanism for the aromatic Claisen rearrangement is shown below:

Step 1: wikipedia.orgwikipedia.org-Sigmatropic Rearrangement The allyl phenyl ether rearranges to form a dienone intermediate.

Step 2: Tautomerization The intermediate quickly tautomerizes to the more stable aromatic phenol. wikipedia.org

When the ortho positions on the phenyl ring are blocked by other substituents, the allyl group may undergo a subsequent Cope rearrangement to the para position before tautomerization can occur to restore aromaticity. organic-chemistry.org

Regioselectivity in Aromatic Substitution Products

The phenoxy group (-OPh) of this compound is an activating group and a powerful ortho, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu This directing effect governs where incoming electrophiles will add to the benzene (B151609) ring. The regioselectivity is a consequence of the electronic properties of the ether oxygen atom.

The oxygen's lone pairs can donate electron density into the aromatic π-system through resonance. This donation preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The stability of the carbocation intermediate, known as an arenium ion or sigma complex, formed during the reaction determines the reaction pathway. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen atom. This extra resonance contributor significantly stabilizes the intermediate, lowering the activation energy for the ortho and para pathways compared to the meta pathway. msu.edulibretexts.org In contrast, the intermediate for meta attack does not benefit from this stabilization.

Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation of this compound will yield predominantly a mixture of ortho- and para-substituted products. masterorganicchemistry.com

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Directing Effect | Reactivity Effect on Benzene Ring | Example Groups |

| Lone Pair Donors | ortho, para | Activating | -OR, -OH, -NH2 |

| Alkyl Groups | ortho, para | Activating | -CH3, -R |

| Halogens | ortho, para | Deactivating | -F, -Cl, -Br, -I |

| Meta Directors | meta | Deactivating | -NO2, -CN, -SO3H, -C(O)R |

Asymmetric Induction in Derivative Syntheses

Asymmetric induction refers to the use of a chiral feature in a substrate, reagent, or catalyst to preferentially form one enantiomer or diastereomer of a product. wikipedia.org This is a cornerstone of modern synthesis, allowing for the creation of optically active molecules from achiral or racemic precursors.

The synthesis of enantioenriched chiral allylic aryl ethers can be achieved through metal-catalyzed asymmetric allylation reactions. nih.gov Various catalyst systems have been developed to control the stereochemical outcome of reactions that form or involve the 1-methylallyl phenyl ether scaffold.

Palladium(II) catalysts have shown particular promise. For instance, di-μ-amidate dipalladium complexes serve as effective catalysts for the transformation of trichloroacetimidate (B1259523) derivatives of (E)-crotyl alcohol with phenols to produce branched allylic phenyl ethers. These reactions proceed with high enantiomeric purity, typically achieving 90–98% enantiomeric excess (ee), and good yields. nih.gov The chiral ligands on the metal center create a chiral environment that dictates the facial selectivity of the nucleophilic attack by the phenol.

Other successful approaches utilize chiral ligands such as BINOL (1,1'-bi-2-naphthol) derivatives, which are known for their "privileged" status in asymmetric catalysis, including allylation reactions. nih.gov These catalysts can be fine-tuned to achieve high levels of stereocontrol in the formation of chiral ethers.

Examples of Chiral Catalysts in Asymmetric Ether Synthesis

| Catalyst/Ligand System | Metal | Reaction Type | Product | Enantiomeric Excess (ee) |

| Di-μ-amidate dipalladium complex | Palladium | Asymmetric Allylic Arylation | Branched Allylic Phenyl Ether | 90-98% nih.gov |

| (S)-BINAP | Palladium | Oxidation of Allyl Phenyl Ether | Chiral Chlorohydrin | 80-93% luc.edu |

| IDPi Organocatalyst | - | Desymmetrization of bis(methallyl)silanes with phenols | Tertiary Silyl Ether | >90% frontiersin.org |

| Chiral Diol (e.g., BINOL deriv.) | Boron | Petasis-like Allylation | Homoallylic Amines | High (Varies) nih.gov |

In substrate-controlled diastereoselection, a pre-existing stereocenter within the reacting molecule directs the formation of a new stereocenter. msu.edu This internal asymmetric induction is a powerful strategy for building complex molecules with multiple, well-defined stereocenters.

A common method involves the use of a chiral auxiliary, which is a chiral group temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org For example, a derivative of 1-methylallyl phenyl ether containing a chiral auxiliary can undergo reactions where the auxiliary sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite face.

One illustrative example involves the alkylation of a chiral diphenylmorpholinone template with crotyl iodide. This reaction proceeds with high diastereoselectivity, yielding a single diastereomer. orgsyn.org The bulky phenyl groups on the morpholinone auxiliary effectively shield one face of the enolate, directing the crotyl group to add to the less hindered face. After the reaction, the auxiliary can be cleaved to reveal the enantioenriched product.

Similarly, the diastereoselective allylation of N-tert-butanesulfinyl imines, where the chiral sulfinyl group acts as the stereocontrolling element, demonstrates this principle. Reaction with a crotylating agent leads preferentially to the anti-diastereomer. researchgate.net This strategy allows the stereochemical information from the chiral sulfinyl group to be transferred to the newly formed stereocenters in the product.

Theoretical and Computational Investigations of Ether, 1 Methylallyl Phenyl

Quantum Chemical Studies (e.g., DFT, MP2)

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the intricacies of the Claisen rearrangement of aryl allyl ethers, including 1-methylallyl phenyl ether. pku.edu.cnrsc.orgclockss.org These computational approaches allow for the detailed examination of reaction pathways, the characterization of fleeting transition states, and the analysis of electronic properties. pku.edu.cnrsc.orgclockss.orgresearchgate.net

Computational studies have been employed to map out the potential energy surface of the Claisen rearrangement, identifying the most favorable reaction pathways and calculating the associated energy barriers. pku.edu.cnrsc.orgclockss.org For the related allyl phenyl ether, DFT calculations have shown that the rearrangement proceeds through a concerted researchgate.netresearchgate.net-sigmatropic shift. researchgate.netresearchgate.net The presence of a methyl group on the allyl chain, as in 1-methylallyl phenyl ether, can influence the activation energy and the stereochemical outcome of the reaction.

DFT calculations have been used to investigate the thermal rearrangement of various allyl aryl ethers. researchgate.net For instance, studies on allyl phenyl ether have provided insights into the energy profile of the reaction, which serves as a foundational model for understanding substituted analogues like 1-methylallyl phenyl ether. The protonation of the ether oxygen has been shown to accelerate the rearrangement. Furthermore, Bond Evolution Theory (BET) analysis of the related methallyl phenyl ether reveals a multi-step process for the rearrangement.

The table below presents calculated activation free energies for the Claisen rearrangement of related aryl allyl ethers using different computational methods. These values provide an estimation of the energy required for the reaction to occur.

| Compound | Computational Method | Calculated Activation Free Energy (kcal/mol) |

| Allyl phenyl ether | B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) | 27.3 nih.gov |

| Allyl phenyl ether | M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) | 34.5 nih.gov |

| Allyl phenyl ether | PBE0/6-311+G(d,p)//B3LYP/6-31G(d) | 29.4 nih.gov |

| Protonated allyl phenyl ether | DFT | 5.2 nih.gov |

This table showcases data for the closely related allyl phenyl ether to provide context for the computational approaches used in studying such rearrangements.

A key strength of quantum chemical calculations is the ability to determine the geometry and electronic structure of transition states and intermediates, which are typically high-energy and short-lived. pku.edu.cnrsc.orgclockss.orgresearchgate.net For the Claisen rearrangement, the transition state is generally found to adopt a chair-like conformation. researchgate.net The substitution pattern on the allyl group, such as the methyl group in 1-methylallyl phenyl ether, plays a crucial role in determining the preferred transition state geometry and, consequently, the stereochemistry of the product.

Studies on the rearrangement of allyl phenyl ether have confirmed a concerted mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org This process leads to the formation of a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which then tautomerizes to the final o-allylphenol product. libretexts.org For methallyl phenyl ether, the transition state is characterized by non-bonding electron density localized at the allylic carbon. DFT calculations have been instrumental in confirming the proposed researchgate.netresearchgate.net-sigmatropic rearrangement mechanism by identifying two transition states with one imaginary frequency each. researchgate.net

Analysis of the electronic structure and charge distribution throughout the reaction provides deep insights into the bonding changes that occur. Natural Bond Orbital (NBO) analysis and Electron Localization Function (ELF) topological analysis are powerful tools for this purpose. researchgate.net In the Claisen rearrangement of methallyl phenyl ether, ELF analysis has confirmed the dearomatization of the phenyl ring in the transition state.

Studies on related systems, like allyl phenyl thioether, using DFT have investigated the electronic effects of various substituents on the rearrangement. researchgate.net The analysis of reactivity and selectivity profiles helps in understanding how electron-donating or electron-withdrawing groups influence the reaction rate and regioselectivity. researchgate.net

Characterization of Transition States and Intermediates

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are a powerful tool for probing reaction mechanisms. pku.edu.cnresearchgate.net By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured and calculated, providing detailed information about bond breaking and bond formation in the rate-determining step.

For the Claisen rearrangement of allyl phenyl ether, a combination of experimental and computational studies has been crucial in resolving discrepancies between previously reported experimental KIEs and theoretical predictions. acs.org Newer experimental techniques, such as multisite NMR methodology, have provided more accurate KIE values that are in good agreement with high-level theoretical calculations. acs.org This agreement validates the accuracy of the computational models used to describe the transition state. acs.org

A one-dimensional tunneling correction has been found to improve the agreement between predicted and experimental heavy-atom KIEs. acs.org Theoretical calculations on the aliphatic Claisen rearrangement of allyl vinyl ether have shown that different experimental conditions can lead to different reactant state populations, explaining inconsistencies between independent experimental results. nih.gov

The table below shows a comparison of experimental and calculated KIEs for the aromatic Claisen rearrangement of allyl phenyl ether, demonstrating the convergence of experimental and theoretical results.

| Isotope Position | Experimental KIE | Predicted KIE (High-Level Calculation) |

| ¹³C (ortho) | 1.042 ± 0.002 | 1.041 |

| ¹³C (allyl γ) | 0.983 ± 0.002 | 0.984 |

| ¹⁸O | 1.018 ± 0.002 | 1.019 |

Data adapted from studies on allyl phenyl ether, which serve as a benchmark for understanding the KIEs in related systems like 1-methylallyl phenyl ether. acs.org

The analysis of KIEs provides significant mechanistic insights. For the Claisen rearrangement, the observed isotope effects are consistent with a concerted, but not necessarily synchronous, process where C-O bond cleavage and C-C bond formation occur in the same transition state. pku.edu.cn The magnitudes of the KIEs at different positions in the molecule can indicate the extent to which bonds are broken or formed at the transition state. For example, a significant KIE at the ortho-carbon of the phenyl ring and the γ-carbon of the allyl group supports their direct involvement in the rate-determining step. researchgate.net

Recent advancements have introduced single-molecule KIE measurements, which offer a more precise way to study reaction dynamics and eliminate the averaging inherent in ensemble measurements. pku.edu.cn These studies on allyl phenyl ethers have further supported a concerted but asynchronous mechanism for the researchgate.netresearchgate.net-sigmatropic rearrangement. pku.edu.cn

Experimental vs. Predicted KIEs

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 1-methylallyl phenyl ether, also known as (2-methylallyloxy)benzene, is a key determinant of its reactivity and physical properties. nih.gov Computational chemistry has been employed to explore the energy-minimized molecular structures and stable conformers of related allyl aryl ethers. asm.org For these molecules, the allyloxy functional groups are generally flexible, with insignificant energy barriers for conformational changes. asm.org

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. libretexts.org It provides a theoretical framework for understanding molecular conformations and the transitions between them. For molecules with multiple rotatable bonds, such as 1-methylallyl phenyl ether, the PES can be complex with several energy minima corresponding to stable conformers. The analysis of the PES helps in identifying the most stable conformations and the energy barriers that separate them. researchgate.net

| Parameter | Description | Significance |

| Dihedral Angles | The angles between planes defined by sets of four atoms. For 1-methylallyl phenyl ether, key dihedrals would involve the C-O-C-C and O-C-C=C bonds. | Determine the relative orientation of the phenyl and 1-methylallyl groups, influencing steric and electronic interactions. |

| Energy Minima | Points on the PES corresponding to stable, low-energy conformations of the molecule. | Represent the most likely shapes the molecule will adopt. |

| Energy Barriers | The energy maxima on the pathways between energy minima on the PES. | Determine the feasibility and rate of conformational changes. |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between atoms separated by three bonds. | A key factor in determining the energy of different conformations. |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD can provide detailed mechanistic insights into chemical reactions and other molecular processes. rsc.orgrsc.org

For ether compounds, MD simulations can be used to investigate various aspects of their behavior. For example, simulations can assess thermal stability by modeling bond dissociation energies at different temperatures. They can also be used to predict pathways of oxidative degradation by identifying intermediate structures like epoxides or ketones.

In the context of reaction mechanisms, MD simulations can shed light on the interactions between reactants and the conformational changes that occur during a reaction. For instance, in the study of the Claisen rearrangement of methallyl phenyl ether, a related compound, MD simulations could be used to visualize the formation of the cyclic transition state and the subsequent bond cleavage and formation steps. Bond Evolution Theory (BET), often complemented by MD, can reveal the detailed electronic steps of a reaction, such as the heterolytic C-O bond cleavage and C-C bond formation.

MD simulations are also valuable for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov For example, simulations have been used to understand the interaction of lipid nanoparticles with cell membranes and how ligand binding to a G protein-coupled receptor can trigger specific signaling pathways. mdpi.comnih.gov While specific MD simulation studies on 1-methylallyl phenyl ether were not found in the search results, the methodologies are broadly applicable. Such simulations could provide insights into its reactivity in various chemical environments, its potential biological interactions, and the influence of its conformational dynamics on its function.

| Simulation Aspect | Information Gained | Relevance to 1-methylallyl phenyl ether |

| System Setup | Defines the molecule, its environment (e.g., solvent, other molecules), and the force field that governs atomic interactions. | Would involve creating a model of 1-methylallyl phenyl ether, possibly in a solvent box, using a suitable force field. |

| Equilibration | Allows the simulated system to reach a stable, realistic state before data collection begins. | Ensures the simulated properties are representative of the system at equilibrium. |

| Production Run | The main part of the simulation where data on atomic positions, velocities, and energies are collected over time. | Would generate a trajectory of the molecule's motion, revealing its conformational dynamics and interactions. |

| Data Analysis | Involves calculating various properties from the simulation trajectory, such as root-mean-square deviation (RMSD), radial distribution functions, and free energy profiles. | Could be used to identify stable conformations, analyze interactions with other molecules, and understand reaction mechanisms at a molecular level. |

Synthetic Applications and Derivative Chemistry of Ether, 1 Methylallyl Phenyl

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 1-methylallyl phenyl ether in organic synthesis lies in its ability to serve as a precursor for a range of valuable chemical structures. Its reactivity is centered around the allylic ether functionality, which can be manipulated to introduce new functional groups and build molecular complexity.

One of the most prominent applications of 1-methylallyl phenyl ether is its role as a precursor to substituted phenols, particularly through the Claisen rearrangement. This pericyclic reaction involves the thermal or acid-catalyzed rearrangement of the ether to form an ortho-substituted phenol (B47542). libretexts.org Specifically, heating 1-methylallyl phenyl ether leads to the formation of 2-(1-methylallyl)phenol. libretexts.org

The mechanism of the Claisen rearrangement involves a concerted researchgate.netresearchgate.net-sigmatropic shift where the C-O bond of the ether is cleaved and a new C-C bond is formed at the ortho position of the aromatic ring. libretexts.org This reaction is highly valuable as it provides a direct method for the ortho-alkylation of phenols, a transformation that can be challenging to achieve through other synthetic routes. The resulting 2-(1-methylallyl)phenol is itself a useful intermediate, serving as a building block for various other compounds. For instance, a derivative, 4-phenoxy-phenyl-crotyl ether, can be rearranged to 2-(1-methyl-allyl)-4-phenoxy-phenol. prepchem.com

A study on the hydrothermal reactions of allyl phenyl ether derivatives has also shed light on the formation of related phenolic compounds. rsc.org While not directly focused on 1-methylallyl phenyl ether, the principles of Claisen rearrangement and subsequent reactions are applicable.

The following table summarizes the key transformation of 1-methylallyl phenyl ether to its corresponding phenol derivative.

| Starting Material | Reaction Type | Key Product | Significance |

| Ether, 1-methylallyl phenyl | Claisen Rearrangement | 2-(1-methylallyl)phenol | Direct ortho-alkylation of phenols |

| 4-Phenoxy-phenyl-crotyl ether | Claisen Rearrangement | 2-(1-methyl-allyl)-4-phenoxy-phenol | Synthesis of functionalized bisphenols |

Beyond the Claisen rearrangement, 1-methylallyl phenyl ether is a valuable substrate for reactions that form new carbon-carbon bonds. The allylic group can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules.

Palladium-catalyzed reactions, for example, are widely used to form C-C bonds. While specific studies focusing solely on 1-methylallyl phenyl ether are part of broader research, the reactivity of allyl aryl ethers in such transformations is well-documented. sci-hub.se These reactions often involve the formation of a π-allyl palladium complex, which can then react with a variety of nucleophiles to create a new carbon-carbon bond. sci-hub.se

Furthermore, transition-metal-free allylation reactions have been developed where allyl phenyl ethers can react with 2-azaallyl anions to form new C-C bonds. researchgate.net In one study, 2-methylallyl phenyl ether, a close isomer, was shown to couple with N-benzyl ketimine at the least hindered position of the allyl ether. researchgate.net This highlights the potential of the allylic ether moiety in 1-methylallyl phenyl ether to act as an electrophile in C-C bond-forming reactions.

Precursor to Functionalized Phenols (e.g., 2-(1-methylallyl)phenol)

Derivatization Strategies

The chemical structure of 1-methylallyl phenyl ether offers two primary sites for modification: the allylic moiety and the aromatic ring. These derivatization strategies allow for the synthesis of a diverse range of compounds with tailored properties.

The double bond within the 1-methylallyl group is a key site for functionalization. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. For instance, epoxidation of the double bond would yield an oxirane-containing derivative, which is a versatile intermediate for further reactions.

Palladium-catalyzed allylic amination is another important transformation of the allylic moiety. nih.gov In a study investigating the amination of allylic phenyl ethers, methallyl phenyl ether (a structural isomer of 1-methylallyl phenyl ether) was successfully reacted with N-methyl-N-naphthylmethylamine to produce the corresponding allylic amine in 81% yield. nih.gov This type of reaction demonstrates the potential to introduce nitrogen-containing functional groups into the molecule.

Selective cleavage of the allyl ether bond is also a viable strategy, which can be achieved under various conditions to regenerate the phenol and a modified allylic fragment. organic-chemistry.org For instance, palladium on charcoal (Pd/C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) can be used for the deallylation of allyl phenyl ethers. researchgate.net

The phenyl group of 1-methylallyl phenyl ether is susceptible to electrophilic aromatic substitution reactions. organic-chemistry.org Common transformations include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The ether oxygen is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.

For example, nitration of the aromatic ring would introduce a nitro group, which can be subsequently reduced to an amino group, opening up further avenues for derivatization. rsc.org Halogenation, such as bromination or chlorination, would introduce a halogen atom that can be used as a handle for further cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

The functionalization of the aromatic ring can be performed before or after modifications to the allylic moiety, providing a flexible approach to the synthesis of a wide array of derivatives.

Modification of the Allylic Moiety

Applications in Polymer Chemistry (e.g., as additives)

While the primary applications of 1-methylallyl phenyl ether are in synthetic organic chemistry, its structural features suggest potential uses in polymer chemistry. Phenyl ether polymers, in general, are a class of polymers known for their thermal stability and other desirable properties. wikipedia.org

Although direct polymerization of 1-methylallyl phenyl ether is not a common application, it could potentially be used as a comonomer or an additive in polymerization processes. The allylic double bond could participate in radical polymerization, although allyl ethers are known to act as retarders and transfer agents in some systems. researchgate.net The presence of the phenyl group could enhance the refractive index of a polymer matrix. For instance, allyl phenyl ether is noted for its high refractive index, making it a candidate for modifying the optical properties of polymers. specialchem.com

Derivatives of 1-methylallyl phenyl ether could also find applications. For example, a study on a phosphazene-based polymer involved the synthesis of hexakis-4-(2-(4-((β-methallyl)oxy)phenyl)propan-2-yl)phenoxycyclotriphosphazene, which was subsequently epoxidized and cured to form a resin with a high glass transition temperature. researchgate.net This demonstrates how the methallyl (a close isomer) phenyl ether moiety can be incorporated into larger polymer structures to impart specific properties.

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Rearrangements and Couplings

The transformation of 1-methylallyl phenyl ether and related aryl allyl ethers is a cornerstone of synthetic organic chemistry, providing access to a diverse array of valuable phenolic compounds and their derivatives. While thermal and Lewis acid-catalyzed Claisen rearrangements are well-established, current research is intensely focused on developing more sophisticated and efficient catalytic systems. The goal is to achieve higher selectivity, milder reaction conditions, and broader substrate scope.

A significant area of advancement is the use of transition metal catalysts. Palladium-based catalysts, for instance, are widely employed in various cross-coupling reactions. mdpi.comsigmaaldrich.com For reactions analogous to those involving 1-methylallyl phenyl ether, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and palladium(II) acetate (B1210297) (Pd(OAc)₂) have shown considerable utility. mdpi.comsigmaaldrich.comacs.org These catalysts are often used in Suzuki, Stille, and Heck coupling reactions, which, while not direct rearrangements of the ether itself, represent the types of transformations being adapted for related substrates. mdpi.comnobelprize.orgwiley-vch.de The development of new ligands, such as bulky biaryl phosphines (e.g., XPhos, RuPhos), has further expanded the capabilities of these catalytic systems, allowing for lower catalyst loadings and improved reaction rates. sigmaaldrich.com

Beyond palladium, other transition metals like rhodium and ruthenium are being explored for their unique catalytic activities. acs.orgugent.be Chiral dirhodium carboxamidates, for example, have proven effective in various asymmetric transformations and could potentially be applied to enantioselective rearrangements of prochiral allyl ethers. acs.org Ruthenium-based catalysts, particularly Hoveyda-Grubbs catalysts, are well-known for their role in olefin metathesis and have also been investigated for rearrangement reactions. mdpi.com The design of novel Schiff base ligands for ruthenium complexes is an active area of research aimed at fine-tuning catalytic activity and selectivity. ugent.be

The quest for more sustainable and cost-effective methods has also led to the investigation of earth-abundant metal catalysts and even metal-free approaches. For instance, iodine-catalyzed Claisen rearrangements have been reported, offering a milder and more environmentally benign alternative to traditional methods. researchgate.net The development of nanostructured catalysts, such as Fe/SiO₂·TiO₂, is another promising avenue, potentially offering high efficiency and recyclability for isomerization reactions of aryl allyl ethers. researchcommons.org

Table 1: Selected Novel Catalytic Systems and Their Applications

| Catalyst System | Reaction Type | Key Features |

| Pd(dppf)Cl₂ | Suzuki & Miyaura Cross-Coupling | Excellent yields, fast reaction times. mdpi.com |

| Chiral Dirhodium Carboxamidates | Asymmetric Catalysis | High enantiocontrol in cyclopropanation and C-H insertion. acs.org |

| Hoveyda-Grubbs Catalysts | Ring-Rearrangement Metathesis | Reliable for producing diverse molecular scaffolds. mdpi.com |

| Iodine-based Catalysts | Claisen Rearrangement | Metal-free, milder reaction conditions. researchgate.net |

| Fe/SiO₂·TiO₂ Nanocatalyst | Isomerization | High efficiency and potential for recyclability. researchcommons.org |

Exploration of New Reaction Pathways and Reactivity Patterns

Beyond the classical researchgate.netresearchgate.net-sigmatropic rearrangement, researchers are actively exploring alternative reaction pathways and uncovering new reactivity patterns for 1-methylallyl phenyl ether and its analogs. These investigations are leading to the development of novel synthetic methodologies and a deeper understanding of the fundamental principles governing these transformations.

One area of interest is the tandem reaction, where a Claisen rearrangement is coupled with another transformation in a single pot. For example, a tandem Claisen rearrangement/iodination sequence has been developed for the synthesis of polyoxygenated allyl phenol (B47542) derivatives. researchgate.net This approach streamlines the synthetic process and avoids the isolation of intermediates. Similarly, tandem alkyl-arylations and phosphonyl-arylations of related systems have been achieved through a photocatalytic radical-polar crossover mechanism. researchgate.net

The influence of substituents on the aromatic ring and the allylic chain can dramatically alter the course of the reaction. Electron-withdrawing groups on the aryl ring, for instance, can facilitate the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which competes with or replaces the Claisen rearrangement. researchgate.net Mechanistic studies, including the use of NMR to observe Meisenheimer intermediates, are providing a clearer picture of the factors that govern this reactivity switch. researchgate.net

Furthermore, the development of transition-metal-free allylation reactions using allyl phenyl ethers as electrophiles represents a significant departure from traditional reactivity. nih.gov In these reactions, 2-azaallyl anions couple with allyl phenyl ethers to produce homoallylic amines, valuable building blocks in medicinal chemistry. nih.gov Mechanistic studies suggest that these reactions can proceed through both polar (S_N2 and S_N2') and radical pathways, depending on the specific substrates and reaction conditions. nih.gov

The exploration of unusual reaction outcomes continues to provide surprises and opportunities. For instance, the reaction of certain aryl ethers with specific reagents has been shown to proceed via unexpected 1,2-aryl shifts. acs.org These discoveries highlight the rich and complex reactivity of this class of compounds and underscore the potential for developing entirely new synthetic transformations.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. For reactions involving 1-methylallyl phenyl ether and its derivatives, the integration of flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. europa.eu This enhanced control is particularly beneficial for highly exothermic reactions, like some rearrangements and nitrations, as the high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, thereby improving safety. europa.eursc.org

The application of flow chemistry has been successfully demonstrated for a variety of transformations relevant to the synthesis and modification of aryl allyl ethers and their products. For instance, continuous-flow processes have been developed for the synthesis of active pharmaceutical ingredients (APIs), showcasing the potential for sustainable production on a larger scale. beilstein-journals.orgacs.org These systems often incorporate heterogeneous catalysts, which can be packed into columns, allowing for easy separation from the product stream and catalyst recycling. beilstein-journals.org

A notable example is the development of a scalable and sustainable continuous-flow microreaction process for the mononitration of aromatic compounds, which often face challenges with selectivity and safety in traditional batch processes. rsc.org This flow process achieves high yields and excellent selectivity and has been scaled up for the production of key intermediates. rsc.org Furthermore, the integration of waste acid recycling strategies within the flow system enhances the economic and environmental benefits. rsc.org

Table 2: Advantages of Flow Chemistry for Aryl Ether Transformations

| Feature | Benefit |

| Enhanced Heat Transfer | Improved safety for exothermic reactions. europa.eu |

| Precise Control of Parameters | Higher selectivity and yields. rsc.org |

| Scalability | Seamless transition from laboratory to industrial production. rsc.org |

| Catalyst Recycling | Use of packed-bed reactors allows for easy catalyst separation and reuse. beilstein-journals.org |

| Reaction Telescoping | Reduced waste and shorter synthesis times. acs.org |

Computational Predictions for Unexplored Transformations

Computational chemistry has emerged as a powerful tool for predicting the feasibility and outcomes of unexplored chemical reactions, guiding experimental efforts, and providing deep mechanistic insights. For transformations involving 1-methylallyl phenyl ether, computational methods, particularly Density Functional Theory (DFT), are being used to model reaction pathways and predict reactivity. weizmann.ac.ilrsc.org

One of the primary applications of computational chemistry in this area is the study of reaction mechanisms. For example, DFT calculations can be used to determine the activation energies of competing pathways, such as the Claisen rearrangement versus the Truce-Smiles rearrangement, and to identify the factors that favor one pathway over the other. researchgate.net These calculations can also elucidate the structure of transition states and transient intermediates, which are often difficult or impossible to observe experimentally. nih.govresearchgate.net

Computational models are also being employed to predict the stereoselectivity of reactions. acs.org For asymmetric transformations, force field methods and quantum mechanical calculations can be used to model the transition states leading to different stereoisomers, allowing for the rational design of chiral catalysts and auxiliaries. acs.org

Furthermore, computational screening can be used to identify promising new catalysts and substrates for a given transformation. By calculating key properties of potential catalysts and their interactions with the substrate, researchers can narrow down the list of candidates for experimental investigation, thereby accelerating the discovery process. weizmann.ac.il

The exploration of complex chemical reaction networks is another area where computational methods are making a significant impact. researchgate.net By systematically exploring the potential energy surface of a reaction, computational algorithms can identify not only the expected products but also unforeseen intermediates and side products, leading to a more comprehensive understanding of the reaction landscape. researchgate.net